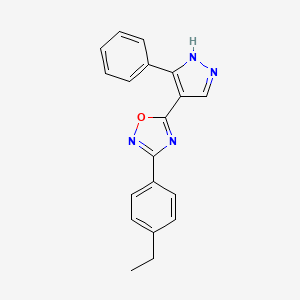
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, also known as EPPP, is a heterocyclic compound that is widely used in the synthesis of organic compounds. It is a versatile synthetic intermediate that can be used in a variety of applications, including medical, agricultural, and industrial. EPPP has some unique properties that make it attractive for a variety of uses, including its ability to act as an electron donor, a nucleophile, and an electrophile.
科学研究应用
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been used as a synthetic intermediate in the synthesis of a variety of organic compounds. In drug discovery, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been used as a starting material in the synthesis of a variety of potential drugs. In materials science, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been used as a starting material in the synthesis of a variety of polymers.
作用机制
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a versatile synthetic intermediate that can act as an electron donor, a nucleophile, and an electrophile. As an electron donor, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can donate electrons to form covalent bonds with other molecules. As a nucleophile, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can react with electrophiles to form covalent bonds. As an electrophile, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can react with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential biochemical and physiological effects in a variety of organisms, including humans, plants, and bacteria. In humans, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential anti-inflammatory and antioxidant effects. In plants, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential effects on plant growth and development. In bacteria, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential antibacterial effects.
实验室实验的优点和局限性
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One advantage of 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is that it is a versatile synthetic intermediate that can be used in a variety of applications. Another advantage of 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is that it is relatively stable and can be stored for long periods of time. A limitation of 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is that it is not a very reactive compound and may require additional reagents to drive the reaction.
未来方向
For 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole include further research into its potential biochemical and physiological effects in humans, plants, and bacteria. Additionally, further research into its potential applications in drug discovery and materials science could be beneficial. Finally, further research into its reaction mechanism and the development of new synthetic methods could be beneficial.
合成方法
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the Ullmann reaction, the Curtius rearrangement, and the Cope rearrangement. The Ullmann reaction is a substitution reaction that involves the reaction of an aryl halide with an organometallic reagent to form a new carbon-carbon bond. The Curtius rearrangement is a rearrangement reaction that involves the conversion of an isocyanate to an isocyanide. The Cope rearrangement is a rearrangement reaction that involves the conversion of an aryl ester to an aryl amide.
属性
IUPAC Name |
3-(4-ethylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-2-13-8-10-15(11-9-13)18-21-19(24-23-18)16-12-20-22-17(16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDPWBJEHAKWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6433803.png)
![5-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6433805.png)
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6433809.png)
![N-(3-acetylphenyl)-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B6433813.png)
![methyl 4-[2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido]benzoate](/img/structure/B6433817.png)
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6433822.png)
![N-[3-(furan-2-yl)-1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-1H-pyrazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B6433823.png)
![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6433827.png)
![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6433828.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboxamide](/img/structure/B6433836.png)
![N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6433843.png)
![2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid](/img/structure/B6433851.png)
![6-(3-methoxypropyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B6433868.png)
![2-{[(4-ethenylphenyl)methyl]sulfanyl}-6-propyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B6433878.png)